3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 3-methyl-7-bromoquinoline using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The boronic ester can be hydrolyzed to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Coupling Products: Formed from Suzuki-Miyaura reactions.
Phenol Derivatives: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Biological Studies: Utilized in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is largely dependent on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, its quinoline core can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic properties compared to other boronic esters. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes .
Properties
Molecular Formula |
C16H20BNO2 |
---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-8-12-6-7-13(9-14(12)18-10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
FUTZTBIKHYNMMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=N3)C |
Origin of Product |
United States |
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